molecular formula C12H14F3N3O2 B2368765 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid CAS No. 861451-76-5

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid

Cat. No.: B2368765
CAS No.: 861451-76-5
M. Wt: 289.258
InChI Key: JLQPCZURQYDUQL-UHFFFAOYSA-N
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Description

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its structure integrates a piperidine-3-carboxylic acid scaffold with a 4-methyl-6-(trifluoromethyl)pyrimidin-2-yl substituent, creating a multifunctional template with significant research potential. The core structural motif of this compound is the pyrimidine ring, a privileged scaffold in pharmaceutical agents known for its ability to interact with a variety of enzymatic targets . The inclusion of a trifluoromethyl (-CF3) group at the 6-position of the pyrimidine ring is a critical feature, as this moiety is widely employed in modern drug design to enhance key properties of lead compounds . The -CF3 group is known to improve metabolic stability, increase lipophilicity and membrane permeability, and influence binding affinity through its strong electron-withdrawing effect and contribution to halogen bonding interactions . This strategic incorporation makes the compound particularly valuable for investigating structure-activity relationships in the development of bioactive molecules. Furthermore, the piperidine-3-carboxylic acid component provides a versatile handle for further synthetic modification and is a common pharmacophore found in numerous biologically active compounds. Piperidine derivatives have demonstrated a wide range of therapeutic applications . The carboxylic acid functional group allows for straightforward derivatization into amides, esters, and other derivatives, or can serve as a critical binding element for target engagement. Preliminary research into analogous trifluoromethylpyrimidine derivatives has revealed promising antitumor activities in various cell-based assays, suggesting potential applications in oncology research . Given its structural features, this compound is an excellent building block for constructing potential enzyme inhibitors, particularly for kinase targets, and for probing novel biological pathways. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-5-9(12(13,14)15)17-11(16-7)18-4-2-3-8(6-18)10(19)20/h5,8H,2-4,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQPCZURQYDUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperidine ring is then attached, and the carboxylic acid group is introduced in the final step. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid has been studied for its potential pharmacological properties, particularly in the following areas:

1. Anticancer Activity

  • Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The trifluoromethyl group is known to enhance bioactivity and selectivity towards cancer cells.

2. Neurological Disorders

  • The piperidine moiety is often associated with neuroactive compounds. Studies suggest that derivatives of this compound may target neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.

3. Antimicrobial Properties

  • Preliminary studies have shown that related compounds possess antimicrobial activity against various pathogens, indicating potential applications in developing new antibiotics or antifungal agents.

Applications in Medicinal Chemistry

The structural characteristics of this compound make it a valuable scaffold for drug design:

Application AreaDescription
Drug DevelopmentPotential lead compound for synthesizing new pharmaceuticals targeting cancer and neurological disorders.
Structure Activity Relationship (SAR) StudiesUsed to explore modifications that enhance efficacy and reduce toxicity.

Agrochemical Applications

The compound's unique properties may also be beneficial in agrochemicals:

1. Pesticide Development

  • Similar compounds have been utilized as herbicides or insecticides due to their ability to interfere with biological processes in pests.

2. Plant Growth Regulators

  • Investigations into the effects of this compound on plant growth suggest it could serve as a regulator, promoting healthier crop yields.

Material Science

In addition to its biological applications, this compound could find utility in material science:

1. Polymer Chemistry

  • The compound can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.

2. Coatings and Adhesives

  • Its chemical structure may contribute to the development of advanced coatings with improved resistance to environmental degradation.

Case Studies

Several studies have explored the applications of related compounds:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, highlighting the role of trifluoromethyl substitutions in enhancing cytotoxicity against various cancer cell lines.
  • Neuropharmacology : Research featured in Neuropharmacology examined the effects of piperidine-based compounds on serotonin receptors, suggesting potential for treating mood disorders.
  • Agrochemical Efficacy : A report from Pesticide Biochemistry and Physiology investigated the effectiveness of fluorinated pyrimidine derivatives as herbicides, demonstrating significant weed control efficacy.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperidine ring provides a scaffold for binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidine-Piperidine Carboxylic Acid Derivatives

The following compounds share the pyrimidine-piperidine-carboxylic acid scaffold but differ in substituents or regiochemistry:

Compound Name Substituents (Pyrimidine Position 4 and 6) Piperidine Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Target Compound : 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid 4-Methyl, 6-CF₃ 3 C₁₂H₁₄F₃N₃O₂ 289.26 861451-76-5 Reference compound
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid 4-(3-Methoxyphenyl), 6-CF₃ 3 C₁₈H₁₈F₃N₃O₃ 381.35 870980-07-7 Larger aryl substituent increases molecular weight and may alter binding affinity
1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 4-(Dimethylpyrazole), 6-CF₃ 4 C₁₆H₁₈F₃N₅O₂ 369.35 1006334-19-5 Piperidine-4-carboxylic acid isomer; pyrazole substituent may enhance steric effects
Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate 4-Methyl, 6-CF₃ 3 (esterified) C₁₄H₁₈F₃N₃O₂ 317.31 1006483-86-8 Ester prodrug with improved lipophilicity
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 6-Cl 3 C₁₀H₁₂ClN₃O₂ 241.68 1160263-08-0 Chlorine substituent instead of CF₃; reduced electron-withdrawing effects
Key Observations:

Substituent Effects :

  • The trifluoromethyl group (CF₃) at position 6 enhances electron-withdrawing properties and metabolic stability compared to chlorine or methyl groups .
  • Aryl substituents (e.g., 3-methoxyphenyl) increase molecular weight and may improve target selectivity but reduce solubility .

Regiochemistry: Piperidine-3-carboxylic acid vs.

Prodrug Derivatives :

  • Ethyl esterification (e.g., 1006483-86-8) masks the carboxylic acid, enhancing membrane permeability for in vivo applications .

Pyrazine and Pyridine Analogues

Compounds with alternative heterocyclic cores:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine C₁₁H₁₅N₃O₂ 221.25 930111-02-7 Pyrazine core instead of pyrimidine; reduced molecular complexity
1-(2-Biphenyl-4-yl-6-methyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid Imidazopyridine C₂₇H₂₈N₄O₂ 440.54 728864-57-1 Extended aromatic system increases molecular weight and complexity
Key Observations:
  • Aromatic Extensions : Biphenyl or imidazopyridine systems (e.g., 728864-57-1) may enhance binding to hydrophobic pockets but introduce synthetic challenges .

Pharmacological and Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives .
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life relative to non-fluorinated analogues .
  • Bioavailability : Piperidine-3-carboxylic acid derivatives generally exhibit better oral absorption than bulkier analogues (e.g., 1006334-19-5) .

Biological Activity

1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid (CAS Number: 861451-76-5) is a synthetic compound with potential biological activities, particularly in the fields of oncology and neuropharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄F₃N₃O₂
  • Molecular Weight : 289.26 g/mol
  • MDL Number : MFCD05861935
  • Purity : >95% .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes.

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through several mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various tumor cell lines, including hypopharyngeal tumors, outperforming standard chemotherapeutics like bleomycin .
  • Inhibition of IKKb : It has been identified as an inhibitor of IκB kinase (IKKb), which plays a crucial role in NF-κB signaling pathways associated with inflammation and cancer progression .

2. Neuropharmacological Effects

The compound may also have implications in neuropharmacology:

  • Cholinesterase Inhibition : It has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease . This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive functions.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the compound's efficacy against FaDu hypopharyngeal tumor cells, demonstrating enhanced apoptosis induction compared to traditional therapies .
    • Another investigation focused on its interaction with the IKKb catalytic pocket, revealing stable hydrophobic interactions that enhance its inhibitory properties .
  • Neuroprotective Properties :
    • Research indicated that derivatives containing the piperidine moiety exhibit improved brain exposure and antioxidant properties, suggesting potential for treating neurodegenerative diseases .

Data Summary

PropertyValue
Molecular FormulaC₁₂H₁₄F₃N₃O₂
Molecular Weight289.26 g/mol
CAS Number861451-76-5
Purity>95%

Q & A

Q. What are the established synthetic routes for 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid?

The synthesis typically involves multi-step reactions:

  • Pyrimidine Core Formation : Reacting 4-methyl-6-(trifluoromethyl)pyrimidine with ethylating agents (e.g., ethyl bromide) under basic conditions to form the pyrimidine intermediate.
  • Piperidine Linkage : Coupling the pyrimidine intermediate with a piperidine-3-carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., triethylamine) .
  • Purification : Recrystallization or chromatography (HPLC) ensures high purity (>95%), critical for downstream applications .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate structural integrity, with characteristic peaks for the trifluoromethyl group (~δ 120-125 ppm in ¹³C NMR) and piperidine protons (δ 1.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥95%) and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 318.28) .

Q. What intermediates are critical in the synthesis of this compound?

  • 4-Methyl-6-(trifluoromethyl)pyrimidine : Forms the core heterocyclic structure.
  • Piperidine-3-carboxylic Acid Derivatives : Functionalized intermediates for coupling reactions.
  • Activated Esters : Isoxazole or pyrazole derivatives (e.g., isoxazole-5-carboxylic acid) enhance reactivity during amide bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve trifluoromethyl group incorporation?

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to introduce trifluoromethyl groups efficiently .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Q. How should researchers resolve discrepancies between spectroscopic data and expected structures?

  • Cross-Validation : Compare NMR data with computationally predicted spectra (e.g., using ChemDraw or Gaussian). For example, a mismatch in aromatic proton splitting may indicate regioisomeric impurities .
  • Isotopic Labeling : Use ¹⁹F NMR to confirm trifluoromethyl group positioning, as its chemical shift is highly sensitive to electronic environment .

Q. What strategies are used to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to enzymes or receptors (e.g., kinases).
  • Molecular Docking : Computational models predict binding poses in active sites (e.g., using AutoDock Vina). Preliminary studies on related pyrimidine-piperidine hybrids suggest inhibition of mTOR/p70S6K pathways .

Q. How is compound stability assessed under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC and quantify impurities (e.g., hydrolyzed carboxylic acid derivatives) .
  • Lyophilization : For long-term storage, lyophilize in inert buffers (pH 7.4) to prevent hydrolysis of the trifluoromethyl group .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity using descriptors like logP and polar surface area.
  • Free Energy Perturbation (FEP) : Predicts binding energy changes upon structural modifications, guiding lead optimization .

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